molecular formula C24H27FN2O3S B2991913 3-[(2,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 892778-71-1

3-[(2,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one

Cat. No.: B2991913
CAS No.: 892778-71-1
M. Wt: 442.55
InChI Key: YJIWDIASHGBAEC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including electrophilic aromatic substitution . This type of reaction involves the attack of an electrophile at carbon to form a cationic intermediate .

Scientific Research Applications

Antibacterial Agents

Research has shown that quinolone derivatives exhibit broad antibacterial activity, which can be utilized in developing treatments for systemic infections. For instance, a study by Goueffon et al. (1981) explored the antibacterial potential of a quinolone derivative, highlighting its effectiveness in experimental infections and suggesting its potential application in systemic infections (Goueffon et al., 1981).

Fluorescent Thermometers

Quinoline derivatives have been utilized in the development of fluorescent thermometers. A study demonstrated that the fluorescence intensity of a quinoline compound increased with temperature, indicating its application in temperature detection (Chemical communications, 2014).

Neuroprotection

Compounds related to the given chemical structure have been investigated for their neuroprotective effects. For example, a study on a PARS inhibitor demonstrated significant reduction in infarct volume in a rat model of focal cerebral ischemia, suggesting the compound's potential in treating brain damage resulting from cerebral ischemia (Takahashi et al., 1997).

Anticancer Agents

The synthesis and evaluation of quinoline derivatives for anticancer activity have been a significant area of research. A study by Solomon et al. (2019) highlighted the design and synthesis of 4-aminoquinoline derived sulfonyl analogs, demonstrating their cytotoxicity against various cancer cell lines and indicating their potential as anticancer agents (Solomon et al., 2019).

Antimycobacterial Activities

Novel fluoroquinolones have been synthesized and evaluated for their antimycobacterial activities against Mycobacterium tuberculosis, with some compounds showing significant in vitro and in vivo efficacy, indicating their potential in treating tuberculosis (Senthilkumar et al., 2009).

Properties

IUPAC Name

3-(2,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-4-26-15-23(31(29,30)22-9-8-16(2)12-17(22)3)24(28)18-13-19(25)21(14-20(18)26)27-10-6-5-7-11-27/h8-9,12-15H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIWDIASHGBAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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